Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
Overview
Description
Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactionsThe final step involves the esterification of the sulfanyl group with methyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate
- Methyl {[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
- Methyl {[6-amino-3,5-dicyano-4-(4-chlorophenyl)pyridin-2-yl]sulfanyl}acetate
Uniqueness
Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological and chemical properties .
Biological Activity
Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (commonly referred to as compound 1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H20N4O3S |
Molecular Weight | 396.463 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 600.3 ± 55 °C at 760 mmHg |
Flash Point | 316.9 ± 31.5 °C |
Research indicates that the biological activity of compound 1 is primarily attributed to its interaction with various biological targets:
- Adenosine Receptors : Compound 1 and its derivatives have shown promising activity as adenosine receptor (AR) ligands, particularly as partial agonists at the A2B receptor. This interaction is crucial for mediating various physiological processes, including inflammation and immune response modulation .
- Anticonvulsant Properties : In studies evaluating anticonvulsant activity, related compounds demonstrated significant protective effects against seizures in animal models, suggesting potential utility in treating epilepsy .
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values lower than those of established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance antiproliferative activity .
Biological Activity Assays
The effectiveness of this compound has been evaluated using several assays:
Antibacterial Activity
The compound has been tested against various bacterial strains, revealing moderate antibacterial properties:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 62.5 µg/mL |
E. faecalis | 78.12 µg/mL |
These findings suggest that compound 1 may have potential as an antibacterial agent .
Anticancer Activity
In vitro studies have demonstrated significant growth inhibition in cancer cell lines such as HeLa and A549:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
These results indicate that this compound could be explored further for its anticancer potential .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound and its derivatives:
- Adenosine Receptor Modulation : A study demonstrated that derivatives of amino-3,5-dicyanopyridines effectively modulate adenosine receptors, with implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Anticonvulsant Efficacy : A specific derivative was shown to provide complete protection in electroshock seizure tests in rodents, indicating a strong anticonvulsant profile .
- Anticancer Studies : Research indicated that modifications to the methoxy group significantly enhanced cytotoxicity against several cancer cell lines, emphasizing the importance of structural variations in optimizing therapeutic efficacy .
Properties
IUPAC Name |
methyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-23-11-5-3-10(4-6-11)15-12(7-18)16(20)21-17(13(15)8-19)25-9-14(22)24-2/h3-6H,9H2,1-2H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKXXTRCPBTVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OC)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360712 | |
Record name | Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5913-85-9 | |
Record name | Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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